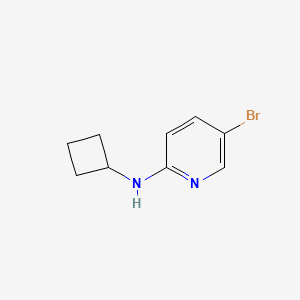

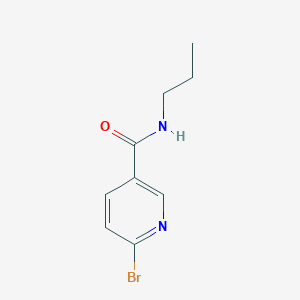

5-bromo-N-cyclobutylpyridin-2-amine

Vue d'ensemble

Description

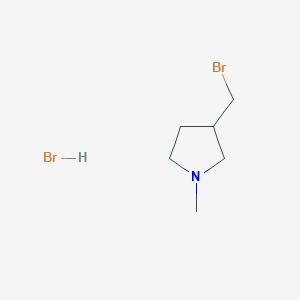

“5-bromo-N-cyclobutylpyridin-2-amine” is a chemical compound with the CAS Number: 1289058-28-1 . It has a molecular weight of 227.1 and its IUPAC name is 5-bromo-N-cyclobutyl-2-pyridinamine . The compound is stored at temperatures between 28°C .

Molecular Structure Analysis

The Inchi Code for “5-bromo-N-cyclobutylpyridin-2-amine” is 1S/C9H11BrN2/c10-7-4-5-9 (11-6-7)12-8-2-1-3-8/h4-6,8H,1-3H2, (H,11,12) . This code provides a standardized way to encode the compound’s molecular structure and is universally recognized in chemical informatics software.

Physical And Chemical Properties Analysis

It’s stored at temperatures between 28°C . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not found in the search results.

Applications De Recherche Scientifique

Catalysis and Synthesis

5-bromo-N-cyclobutylpyridin-2-amine is a compound that finds its application predominantly in the field of organic synthesis, particularly in catalysis and the synthesis of complex molecules. For instance, the amination of aryl halides using copper catalysis presents an efficient pathway to transform bromopyridines into aminopyridines, showcasing the compound's relevance in synthesizing nitrogen-containing heterocycles, which are common structures in many pharmaceuticals and organic materials (Lang et al., 2001). Similarly, palladium-catalyzed selective amination of polyhalopyridines further exemplifies the role of such compounds in creating chemically and biologically significant molecules with high yield and chemoselectivity (Ji et al., 2003).

Large-Scale Synthesis and Safety

The preparation of 5-bromo-2-nitropyridine from the corresponding amine via hydrogen peroxide oxidation highlights the application of 5-bromo-N-cyclobutylpyridin-2-amine in large-scale chemical synthesis. This process underlines the importance of developing reproducible, safe protocols for chemical transformations, ensuring consistency in production (Agosti et al., 2017).

Ligand Synthesis for Metal Binding

Compounds like 5-bromo-N-cyclobutylpyridin-2-amine serve as building blocks in the synthesis of polybipyridine ligands, which have applications in forming complexes with metals. These complexes are of interest due to their potential in catalysis, material science, and as therapeutic agents. The synthetic routes developed for such ligands highlight the versatility of bromopyridines in constructing molecules with specific binding properties to metal ions (Ziessel & Lehn, 1990).

Novel Derivatives and Biological Activities

The synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions demonstrates the pivotal role of 5-bromo-N-cyclobutylpyridin-2-amine in medicinal chemistry. These derivatives, through comprehensive Density Functional Theory (DFT) studies, showcase their potential as candidates for biological applications, including as chiral dopants for liquid crystals and in biofilm inhibition activities (Ahmad et al., 2017).

Safety and Hazards

Propriétés

IUPAC Name |

5-bromo-N-cyclobutylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2/c10-7-4-5-9(11-6-7)12-8-2-1-3-8/h4-6,8H,1-3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFUXJJCGKFSSCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-bromo-1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1528558.png)

![5-(tert-butoxycarbonyl)-1-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B1528562.png)

![3-Azetidin-3-yl-1-methyl-1H-pyrazolo[3,4-b]pyridinetetra(trifluoroacetic acid salt)](/img/structure/B1528576.png)